molecular formula C10H8F6O3S B1598109 3,5-Bis(trifluoromethyl)phenylsulfonylethanol CAS No. 450409-87-7

3,5-Bis(trifluoromethyl)phenylsulfonylethanol

Cat. No. B1598109
M. Wt: 322.23 g/mol
InChI Key: QGINSQDXMKHIOR-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenylsulfonylethanol, commonly known as BTfMPS, is a fluorinated sulfonic acid ester. It has been used in the synthesis of various compounds, including N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, Schiff’s base, and 5,7-bis(trifluoromethyl)aniline .


Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol involves complex chemical reactions. For instance, it has been used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria . An efficient biocatalytic process for ®-[3,5-bis(trifluoromethyl)phenyl]ethanol was developed via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .


Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol is complex and involves multiple chemical bonds . The molecule contains a phenyl ring substituted with two trifluoromethyl groups and a sulfonylethanol group.


Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)phenylsulfonylethanol can participate in various chemical reactions. For instance, it has been used in the synthesis of pyrazole derivatives through a series of chemical reactions . It has also been involved in the biocatalytic synthesis of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol .

Scientific Research Applications

Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid, known for its high protonating power and low nucleophilicity, facilitates the generation of cationic species from organic molecules. Its applications span across electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bond formations, and the synthesis of complex organic, natural, and organometallic compounds due to its experimental simplicity and efficiency (Kazakova & Vasilyev, 2017).

HPLC of Basic Drugs

The use of propylsulphonic acid-modified silica HPLC columns demonstrates significant retention and peak shape for basic drugs. This methodology impacts the pharmacological study of various drugs by providing a robust analytical tool for their qualitative and quantitative analysis (Flanagan, Harvey, & Spencer, 2001).

Microbial Degradation of Polyfluoroalkyl Chemicals

Studies on microbial degradation of polyfluoroalkyl chemicals, which are structurally related to trifluoromethyl groups, highlight environmental concerns and degradation pathways of these persistent pollutants. Understanding the microbial interactions and biodegradability of such compounds is crucial for environmental monitoring and remediation efforts (Liu & Avendaño, 2013).

Antioxidant Capacity Reaction Pathways

The study of antioxidant capacity assays, specifically the ABTS/PP decolorization assay, showcases the reaction pathways and the importance of trifluoromethylated compounds in evaluating antioxidant capacities. This research has implications for food science, pharmaceuticals, and materials science, given the role of antioxidants in these fields (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

MLCT Excited States of Cuprous Compounds

Cuprous bis-phenanthroline compounds with metal-to-ligand charge transfer excited states, modified by trifluoromethyl groups, offer insights into photophysical properties relevant to light-harvesting, sensing, and photocatalytic applications. The unique properties of these compounds underscore their potential in developing advanced materials and technologies (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).

Future Directions

The future directions for 3,5-Bis(trifluoromethyl)phenylsulfonylethanol could involve its use in the synthesis of new compounds and in the development of new chemical reactions . Its role in the synthesis of pyrazole derivatives and its potential use in tackling antibiotic-resistant bacterial infections highlight its importance in the field of medicinal chemistry .

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O3S/c11-9(12,13)6-3-7(10(14,15)16)5-8(4-6)20(18,19)2-1-17/h3-5,17H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGINSQDXMKHIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373509
Record name 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)phenylsulfonylethanol

CAS RN

450409-87-7
Record name 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 450409-87-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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